molecular formula C20H16N2O2 B5016234 2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B5016234
M. Wt: 316.4 g/mol
InChI Key: HOTCTNARJASYBM-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, a class of organic compounds known for their wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, the Biginelli reaction is a three-component, one-pot synthesis method that’s commonly used to produce 3,4-dihydropyrimidin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving the compound can be studied using various spectroscopic techniques. For instance, absorption-emission characteristics can be studied as a function of pH .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound’s solubility, melting point, boiling point, and spectral data can be obtained .

Mechanism of Action

The mechanism of action of a compound is typically studied using a combination of experimental techniques and computational methods .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Safety Data Sheet (SDS). The SDS includes information on the compound’s physical and chemical hazards, safe handling and storage procedures, and first aid measures .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activities and potential therapeutic applications. For instance, the compound could be tested for its efficacy against various diseases .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-16-12-10-14(11-13-16)19-21-18-9-5-4-8-17(18)20(24)22(19)15-6-2-1-3-7-15/h1-13,19,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCTNARJASYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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